(R)-Chlorpheniramine Maleate Salt is synthesized from p-chlorobenzonitrile and 2-bromopyridine through various chemical reactions. It falls under the classification of antihistamines and is specifically categorized as a first-generation antihistamine due to its ability to penetrate the blood-brain barrier, which often results in sedative effects. The compound is recognized for its effectiveness in treating allergic conditions and is listed in various pharmacological references.
The synthesis of (R)-Chlorpheniramine Maleate Salt can be achieved through several methods, with one notable process involving the following steps:
This method emphasizes high purity and yield, making it suitable for industrial production.
The molecular formula of (R)-Chlorpheniramine Maleate Salt is , with a molar mass of approximately 396.9 g/mol. The structure consists of a chlorophenyl group attached to a pyridine ring, along with a maleate moiety that enhances its solubility and stability.
(R)-Chlorpheniramine Maleate Salt can undergo various chemical reactions typical for amines and carboxylic acids:
These reactions are essential for understanding its stability and reactivity in pharmaceutical formulations.
The mechanism by which (R)-Chlorpheniramine Maleate Salt exerts its antihistaminic effects involves:
Pharmacokinetics studies indicate that the elimination half-life ranges from 13.9 to 43.4 hours in adults .
These properties are critical for determining its formulation in pharmaceutical products.
(R)-Chlorpheniramine Maleate Salt has several applications:
(R)-Chlorpheniramine Maleate Salt—chemically designated as (3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine (Z)-butenedioate—is the pharmacologically active enantiomer of the first-generation antihistamine chlorpheniramine. First patented in 1948 and introduced clinically in 1949 [1] [9], racemic chlorpheniramine rapidly became a cornerstone in allergy management due to its potent H1-receptor blockade. The maleate salt formulation was developed to enhance water solubility (0.55 g/100 mL at 20°C) and oral bioavailability (25–50%) [1] [7], addressing formulation challenges while maintaining stability. Pharmacologically, it functions as a potent inverse agonist of histamine H1 receptors, competitively inhibiting histamine-induced effects like vasodilation, capillary permeability, and bronchoconstriction [1] [4]. Beyond histamine antagonism, recent studies reveal secondary pharmacodynamic activities, including serotonin reuptake inhibition (Ki = 15.2 nM for SERT) [1], which may contribute to its efficacy in allergy-related mood disturbances.
The therapeutic superiority of (R)-chlorpheniramine is evidenced through multi-dimensional comparisons:
Receptor Binding and Selectivity:The (R)-enantiomer’s nanomolar affinity for H1 receptors (Ki = 2.67–4.81 nM) enables rapid onset (30 minutes) and sustained blockade [1] [3]. In contrast, the (S)-enantiomer demonstrates negligible H1 activity but exhibits higher affinity for muscarinic acetylcholine receptors (Ki = 40–50 μM vs. 20–30 μM for (R)) [1], explaining its association with dry mouth and urinary retention in racemic mixtures.
Clinical Efficacy Implications:In allergic rhinitis models, (R)-chlorpheniramine inhibits histamine-induced wheal and flare responses at doses 50% lower than racemic chlorpheniramine [1] [4]. Paradoxically, the (S)-enantiomer may antagonize the therapeutic effects of (R)-chlorpheniramine by competing for metabolic enzymes like CYP2D6, altering plasma half-life (13.9–43.4 hours in adults) [1] [3].
Off-Target Pharmacodynamics:The (S)-enantiomer’s serotonergic profile is notably distinct. While both enantiomers weakly inhibit monoamine transporters, (S)-chlorpheniramine shows unexpected antiviral activity against influenza A/Shanghai/4664T/2013(H7N9) (IC50 = 11.84 μM) by blocking viral entry—an effect not observed with the (R)-form [5]. This suggests enantiomer-specific repurposing potential.
Table 1: Pharmacological Parameters of Chlorpheniramine Enantiomers
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| H1 Receptor Ki (nM) | 2.67–4.81 [1] [3] | 211–361 [1] |
| M1 Muscarinic Ki (μM) | 20–30 [1] | 40–50 [1] |
| SERT Inhibition Ki (nM) | 15.2 [1] | >1,000 [3] |
| Antiviral IC50 (μM) | Not detected [5] | 11.84 (H7N9) [5] |
Table 2: Functional Differences Between Enantiomers
| Therapeutic Context | (R)-Enantiomer Role | (S)-Enantiomer Role |
|---|---|---|
| Allergy Symptom Relief | Primary therapeutic agent | Minimal contribution |
| Anticholinergic Effects | Lower incidence | Primary contributor |
| Metabolic Interactions | CYP2D6 substrate | Competitive CYP2D6 inhibitor |
| Emerging Applications | Depression adjunct [9] | Antiviral candidate [5] |
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.:
CAS No.: 4337-12-6